

Gamillus: A Technical Guide to Imaging in Acidic Environments

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Compound of Interest

Compound Name: *Gamillus*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Gamillus**, a highly acid-tolerant monomeric green fluorescent protein (GFP), specifically designed for robust and bright visualization of acidic organelles. This document details its core properties, provides experimental protocols for its application, and presents visual workflows for its use in cellular imaging.

Introduction to Gamillus

Gamillus is a green fluorescent protein cloned from the flower hat jelly, *Olindias formosa*.^{[1][2]} It was engineered to overcome a significant limitation of many common fluorescent proteins: the loss of fluorescence in low pH environments.^{[3][4]} This makes **Gamillus** an invaluable tool for studying the dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, which play critical roles in cellular homeostasis, signaling, and disease.^{[1][2]}

Gamillus exhibits superior acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5.^{[3][4]} It is a monomeric protein, which is crucial for minimizing artifacts when fused to a protein of interest.^{[5][6]} Furthermore, it has been reported to be nearly twice as bright as some other green fluorescent proteins.^{[3][4]}

Core Properties of Gamillus

The utility of a fluorescent protein is defined by its photophysical and chemical characteristics. **Gamillus** has been characterized to be a bright and stable fluorophore, particularly in acidic conditions.

Quantitative Data

The following tables summarize the key quantitative properties of **Gamillus**, with comparisons to the widely used Enhanced Green Fluorescent Protein (EGFP) for context.

Table 1: Photophysical Properties of **Gamillus** vs. EGFP

Property	Gamillus	EGFP
Excitation Maximum (nm)	~504	~488
Emission Maximum (nm)	~519	~507
Quantum Yield	0.90	0.60
Extinction Coefficient (M ⁻¹ cm ⁻¹)	83,000	56,000
Brightness (Ext. Coeff. x QY)	74.7	33.6
pKa	3.4	~6.0
Maturation Speed	Fast	Fast

Data compiled from multiple sources. Brightness is a relative measure.

Table 2: pH Stability of **Gamillus**

pH Range for Stable Fluorescence
4.5 - 9.0

Gamillus maintains a constant fluorescence spectrum within this pH range, making it ideal for imaging acidic organelles where the pH can fluctuate.^{[3][4]}

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Gamillus** for imaging acidic organelles. These protocols are based on established methods and the known properties of **Gamillus**.

General Protocol for Expression of Gamillus Fusion Proteins

This protocol outlines the steps for transiently transfecting mammalian cells to express a protein of interest tagged with **Gamillus**.

- **Plasmid Construction:** The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the **Gamillus** coding sequence, creating a fusion protein. The **Gamillus** tag can be at the N- or C-terminus of the target protein.
- **Cell Culture and Transfection:**
 - Plate mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy.
 - Grow cells to 70-80% confluency in appropriate growth medium.
 - Transfect the cells with the **Gamillus**-fusion plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
- **Protein Expression:** Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein.
- **Live-Cell Imaging:**
 - Replace the growth medium with a live-cell imaging solution (e.g., phenol red-free DMEM).
 - Image the cells using a fluorescence microscope equipped with a standard GFP filter set (e.g., 488 nm excitation, 500-550 nm emission).
 - Maintain cells at 37°C and 5% CO₂ during imaging.

Protocol for Imaging Lysosomes with Gamillus-Tagged Proteins

This protocol describes how to visualize the localization of a protein to lysosomes using a **Gamillus** fusion.

- Construct a **Gamillus**-Lysosomal Marker Fusion: Fuse **Gamillus** to a known lysosomal protein, such as LAMP1 (Lysosomal-associated membrane protein 1).
- Transfect and Express: Follow the general protocol (Section 3.1) to express the **Gamillus**-LAMP1 fusion protein in your cells of choice.
- (Optional) Co-staining with a Lysosomal Dye: To confirm lysosomal localization, cells can be co-stained with a commercially available lysosomal dye (e.g., LysoTracker Red) according to the manufacturer's protocol.
- Image Acquisition:
 - Acquire images in both the green (**Gamillus**) and red (lysosomal dye) channels.
 - Co-localization of the green and red signals will confirm the targeting of the **Gamillus**-fusion protein to the lysosomes.

Protocol for Tracking Autophagy with Gamillus

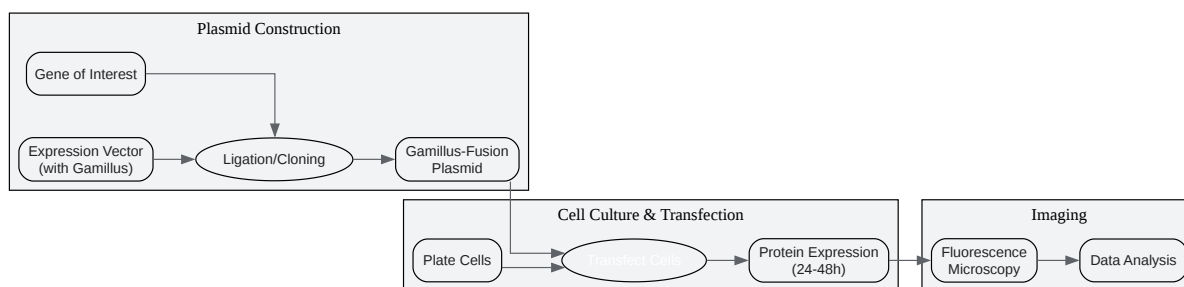
Gamillus is well-suited for tracking the process of autophagy, where cellular components are delivered to lysosomes for degradation. A common method involves monitoring the delivery of a **Gamillus**-tagged autophagic substrate.

- Construct a **Gamillus**-Autophagy Substrate Fusion: Fuse **Gamillus** to a protein that is known to be degraded by autophagy, such as p62/SQSTM1 or a protein containing a KFERQ-like motif for chaperone-mediated autophagy.^{[7][8][9]}
- Transfect and Express: Express the **Gamillus**-fusion protein in cells as described in Section 3.1.

- Induce Autophagy: Treat the cells with an autophagy-inducing agent (e.g., rapamycin, starvation media - EBSS).
- Time-Lapse Imaging:
 - Perform live-cell, time-lapse imaging to monitor the trafficking of the **Gamillus**-tagged protein.
 - Observe the formation of puncta (autophagosomes) and their subsequent co-localization with lysosomes (which can be identified by co-staining with a lysosomal dye).
- Data Analysis: Quantify the number and intensity of **Gamillus** puncta over time to measure autophagic flux.

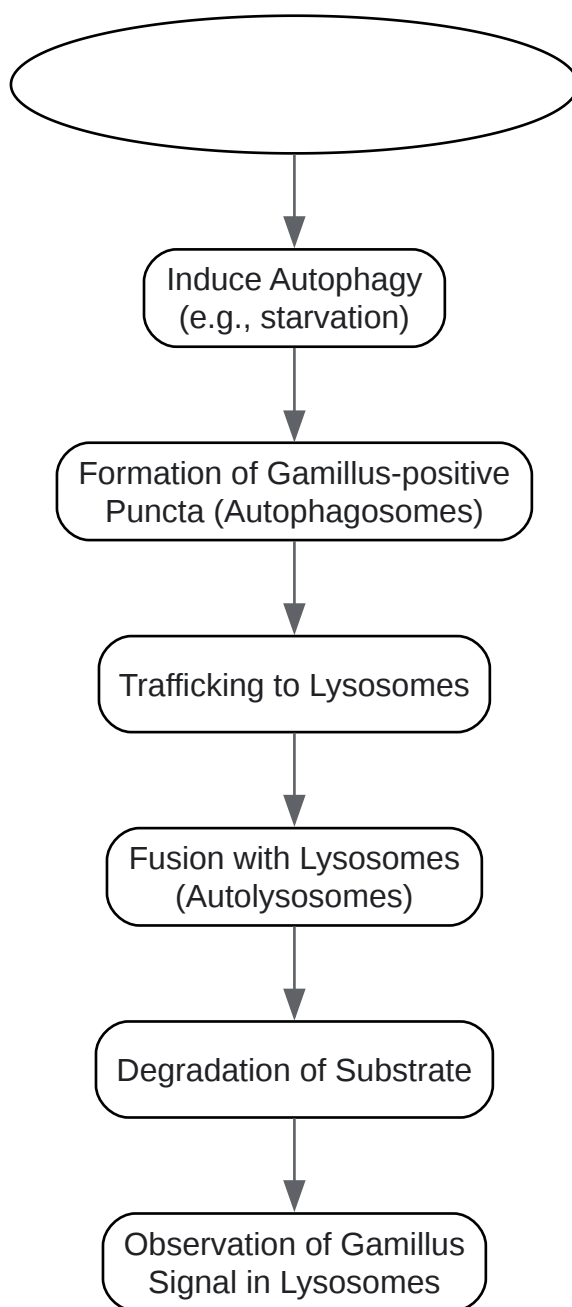
Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying principle of **Gamillus**'s utility.



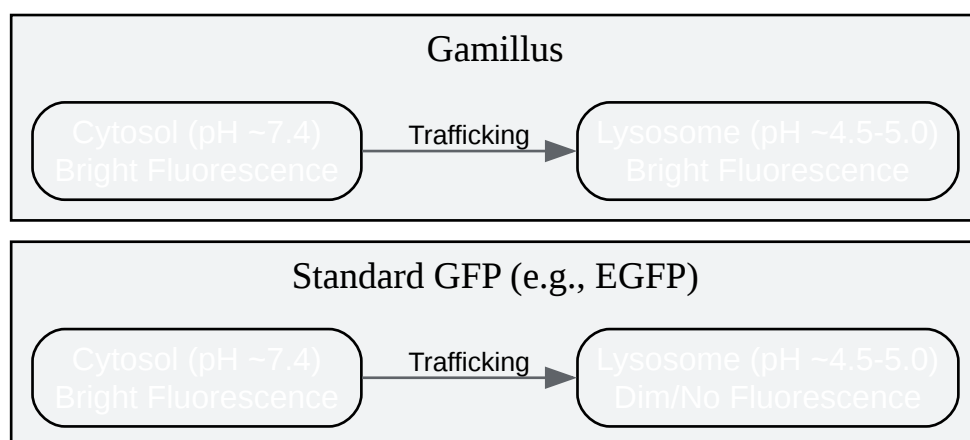
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Caption: Workflow for expressing **Gamillus** fusion proteins in mammalian cells.



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Caption: Conceptual workflow for tracking autophagy using **Gamillus**.



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Caption: Comparison of fluorescence stability between standard GFP and **Gamillus** in different cellular compartments.

Applications in Research and Drug Development

The unique properties of **Gamillus** open up numerous avenues for research and development:

- **Studying Lysosomal Storage Disorders:** **Gamillus** can be used to visualize the accumulation of substrates in lysosomes in models of lysosomal storage diseases.
- **High-Throughput Screening:** The bright and stable signal of **Gamillus** is advantageous for automated imaging and high-throughput screens for drugs that modulate lysosomal function or autophagy.
- **Investigating Neurodegenerative Diseases:** Autophagy and lysosomal dysfunction are implicated in diseases like Alzheimer's and Parkinson's. **Gamillus** can be a tool to study these processes in relevant cell models.
- **Cancer Research:** Altered autophagy is a hallmark of many cancers. **Gamillus** can be used to monitor autophagic responses to cancer therapies.
- **Super-Resolution Microscopy:** Variants of **Gamillus**, such as rs**Gamillus**, have been developed for super-resolution imaging, allowing for the visualization of acidic organelle structures with unprecedented detail.^[10]

Conclusion

Gamillus represents a significant advancement in fluorescent protein technology, providing researchers with a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its acid tolerance, monomeric nature, and brightness make it an exceptional tool for a wide range of applications in cell biology, disease research, and drug discovery. The protocols and data presented in this guide offer a solid foundation for the successful implementation of **Gamillus** in your research endeavors. For complete and detailed protocols, readers are encouraged to consult the original publication by Shinoda et al. (2017) in Cell Chemical Biology.

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